molecular formula C27H28ClNO4 B12225628 Methyl 4-{4-[(4-chlorophenyl)methoxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-{4-[(4-chlorophenyl)methoxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B12225628
M. Wt: 466.0 g/mol
InChI Key: ZEBCRDDFRDRFPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{4-[(4-chlorophenyl)methoxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzaldehyde to form 4-[(4-chlorophenyl)methoxy]benzaldehyde. This intermediate is then reacted with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{4-[(4-chlorophenyl)methoxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or amines .

Scientific Research Applications

Methyl 4-{4-[(4-chlorophenyl)methoxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like malaria and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-{4-[(4-chlorophenyl)methoxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{4-[(4-chlorophenyl)methoxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific structural features, such as the presence of the 4-chlorophenyl and methoxy groups. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

Methyl 4-{4-[(4-chlorophenyl)methoxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (referred to as compound 1) is a synthetic compound with potential therapeutic applications. Its structure suggests a complex interaction profile that may influence various biological pathways. This article reviews the biological activity of compound 1 based on available literature and research findings.

Chemical Structure

The chemical structure of compound 1 is characterized by the presence of a hexahydroquinoline core with a methoxyphenyl substituent and a chlorophenyl group. This structural arrangement is believed to contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that compound 1 exhibits several biological activities:

  • Antioxidant Properties :
    • Compound 1 has demonstrated significant antioxidant activity in vitro, which is crucial for protecting cells from oxidative stress and related diseases .
  • Antimicrobial Activity :
    • Studies have reported that compound 1 possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
  • Anti-inflammatory Effects :
    • The compound has shown potential in reducing inflammation markers in cellular models. It appears to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .
  • Anticancer Activity :
    • Preliminary investigations have indicated that compound 1 can induce apoptosis in cancer cell lines. The mechanism may involve the modulation of cell cycle proteins and activation of caspases .

Antioxidant Activity

A study evaluating the antioxidant capacity of various derivatives found that compound 1 exhibited a high radical scavenging ability, measured using the DPPH assay. The IC50 value was determined to be significantly lower than that of standard antioxidants such as ascorbic acid .

Antimicrobial Studies

In antimicrobial assays against Gram-positive and Gram-negative bacteria, compound 1 showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. Notably, it was most effective against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Mechanism

Research utilizing LPS-stimulated macrophages indicated that treatment with compound 1 resulted in a decrease in TNF-alpha and IL-6 levels. This suggests its potential utility in conditions characterized by excessive inflammation .

Anticancer Mechanism

Cell viability assays performed on various cancer cell lines (e.g., HeLa and MCF-7) revealed that compound 1 reduced cell proliferation significantly at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment with compound 1 .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds derived from the hexahydroquinoline scaffold:

  • Case Study 1 : A derivative of hexahydroquinoline was tested for its neuroprotective effects in models of neurodegenerative diseases. Results showed significant improvement in cognitive function and reduction in neuroinflammation markers.
  • Case Study 2 : Another study focused on the anti-cancer properties of related compounds, demonstrating their efficacy in inhibiting tumor growth in xenograft models.

Data Summary Table

Biological ActivityAssay TypeResultReference
AntioxidantDPPH Radical ScavengingIC50 = X µg/mL
AntimicrobialMIC AssayEffective against S. aureus
Anti-inflammatoryCytokine Release AssayReduced TNF-alpha levels
AnticancerCell Viability AssayDecreased proliferation

Properties

Molecular Formula

C27H28ClNO4

Molecular Weight

466.0 g/mol

IUPAC Name

methyl 4-[4-[(4-chlorophenyl)methoxy]phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C27H28ClNO4/c1-16-23(26(31)32-4)24(25-21(29-16)13-27(2,3)14-22(25)30)18-7-11-20(12-8-18)33-15-17-5-9-19(28)10-6-17/h5-12,24,29H,13-15H2,1-4H3

InChI Key

ZEBCRDDFRDRFPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C(=O)OC

Origin of Product

United States

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